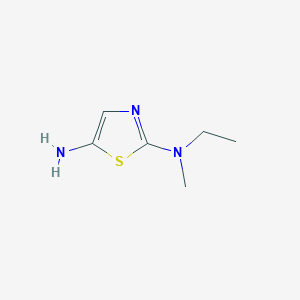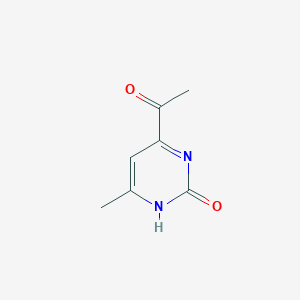
6-Acetyl-4-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an acetyl group at position 6 and a methyl group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-methylpyrimidin-2(1H)-one can be achieved through various methods, including:
Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors such as β-ketoesters with guanidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processes: Utilizing large reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Processes: Employing continuous flow reactors to maintain a steady production rate.
化学反応の分析
Types of Reactions
6-Acetyl-4-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
科学的研究の応用
6-Acetyl-4-methylpyrimidin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6-Acetyl-4-methylpyrimidin-2(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-Methylpyrimidin-2(1H)-one: Lacks the acetyl group at position 6.
6-Acetylpyrimidin-2(1H)-one: Lacks the methyl group at position 4.
2,4-Dimethylpyrimidine: Contains two methyl groups instead of an acetyl group.
Uniqueness
6-Acetyl-4-methylpyrimidin-2(1H)-one is unique due to the specific combination of acetyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
4-acetyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) |
InChIキー |
FZIDAKKDMMFQKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


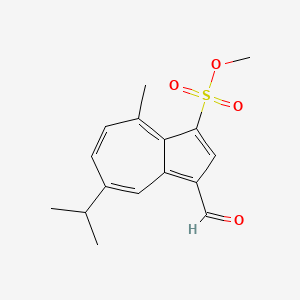
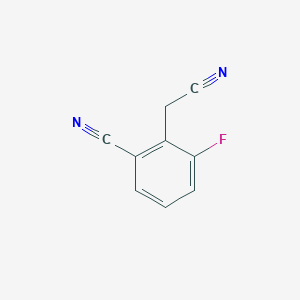
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)

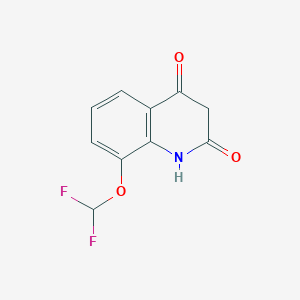
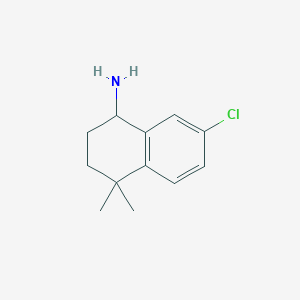

![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)

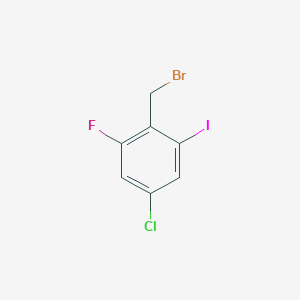

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

